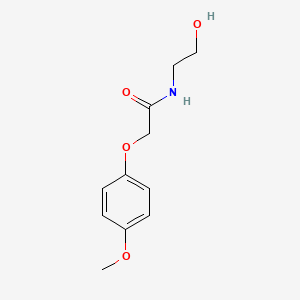

N-(2-hydroxyethyl)-2-(4-methoxyphenoxy)acetamide

Description

N-(2-hydroxyethyl)-2-(4-methoxyphenoxy)acetamide (CAS No. 51816-48-9) is a synthetic organic compound with the molecular formula C₁₁H₁₅NO₄ and a molecular weight of 225.24 g/mol . Its structure features a hydroxyethyl group (-CH₂CH₂OH) attached to the acetamide nitrogen and a 4-methoxyphenoxy moiety (a phenyl ring with a methoxy group at the para position linked via an ether bond).

The compound’s structural complexity allows for diverse interactions with biological targets, making it a candidate for pharmacological research. However, it is currently labeled "For research use only" due to insufficient clinical data .

Properties

CAS No. |

51816-48-9 |

|---|---|

Molecular Formula |

C11H15NO4 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

N-(2-hydroxyethyl)-2-(4-methoxyphenoxy)acetamide |

InChI |

InChI=1S/C11H15NO4/c1-15-9-2-4-10(5-3-9)16-8-11(14)12-6-7-13/h2-5,13H,6-8H2,1H3,(H,12,14) |

InChI Key |

JKJGFRLXKMXTSM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-2-(4-methoxyphenoxy)acetamide typically involves the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with chloroacetyl chloride to yield 2-(4-methoxyphenoxy)acetyl chloride. Finally, the acetyl chloride derivative is reacted with ethanolamine to produce this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-2-(4-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The acetamide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

Oxidation: Formation of 2-(4-methoxyphenoxy)acetaldehyde.

Reduction: Formation of N-(2-hydroxyethyl)-2-(4-methoxyphenoxy)ethylamine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-hydroxyethyl)-2-(4-methoxyphenoxy)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the methoxyphenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Antimicrobial Activity

The absence of strong electron-withdrawing groups (e.g., nitro) or halogens (e.g., chlorine) in the target compound may limit its antimicrobial efficacy compared to these analogues .

Anticancer and Anti-inflammatory Potential

The target compound’s lack of nitro or ethoxy groups may reduce its anticancer potency compared to these derivatives, though its hydroxyethyl group could support selective targeting .

Physicochemical Properties

| Property | This compound | N-(4-Methoxy-2-nitrophenyl)acetamide | N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide |

|---|---|---|---|

| Solubility | Moderate (due to -OH group) | Low (nitro group reduces polarity) | Low (chlorine increases hydrophobicity) |

| LogP | ~1.2 (predicted) | ~2.5 | ~3.0 |

| Reactivity | Stable under physiological conditions | High (nitro group prone to reduction) | Moderate (chlorine may undergo substitution) |

The hydroxyethyl group in the target compound balances solubility and stability, whereas nitro or chlorine substituents in analogues compromise these properties for specialized applications .

Biological Activity

N-(2-hydroxyethyl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound with notable biological activities attributed to its unique chemical structure. This article reviews its biological mechanisms, potential therapeutic applications, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

This compound features a hydroxyethyl group and a methoxyphenoxy moiety attached to an acetamide backbone. This combination of functional groups contributes to its diverse reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thereby preventing substrate access and modulating enzymatic activity.

- Cell Signaling Pathways : It has been suggested that this compound can influence purinergic signaling pathways, which play crucial roles in cellular communication and immune responses .

Biological Activities

The compound exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Effects : Its structure suggests potential anti-inflammatory effects, similar to other compounds that inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response .

- Cytotoxicity : Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Potential COX inhibition observed | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Detailed Research Findings

- Antimicrobial Studies : In vitro tests have shown that this compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

- Anti-inflammatory Mechanism : The compound's ability to inhibit COX enzymes was evaluated using enzyme assays, revealing a dose-dependent reduction in prostaglandin E2 (PGE2) production. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs.

- Cytotoxicity Assessment : In studies involving various cancer cell lines, the compound demonstrated significant cytotoxic effects, with IC50 values indicating potent activity. Further exploration into its mechanism revealed that it induces apoptosis through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.